molecular formula C21H24O3 B564845 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone CAS No. 82413-31-8

1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone

Cat. No. B564845
CAS RN: 82413-31-8
M. Wt: 324.42
InChI Key: WBYUFBVTTBSTLJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C21H24O3 . It is related to the class of compounds known as tetrahydropyrans, which are saturated six-membered rings containing five carbon atoms and one oxygen atom . It is used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2,3-dihydropyran with various reagents. For example, one synthesis method involves reacting 2,3-dihydropyran with resacetophenone in the presence of concentrated hydrochloric acid . In other runs, p-toluenesulfonic acid was used as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, which is a saturated six-membered ring with five carbon atoms and one oxygen atom . The compound also contains phenyl groups and a butanone moiety .


Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in this compound can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

The compound is an off-white to beige crystalline powder . It has a molecular weight of 324.41 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

properties

IUPAC Name

2-[4-(oxan-2-yloxy)phenyl]-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-2-19(21(22)17-8-4-3-5-9-17)16-11-13-18(14-12-16)24-20-10-6-7-15-23-20/h3-5,8-9,11-14,19-20H,2,6-7,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYUFBVTTBSTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC2CCCCO2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676111
Record name 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82413-31-8
Record name 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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